molecular formula C10H13NO3 B13577162 Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate

Cat. No.: B13577162
M. Wt: 195.21 g/mol
InChI Key: MFAVCDGFBDRLGW-VIFPVBQESA-N
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Description

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group attached to a substituted ethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating under reflux to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Brominated benzoate derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1R)-1-amino-2-hydroxyethyl)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyethyl group attached to the benzoate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1

InChI Key

MFAVCDGFBDRLGW-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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